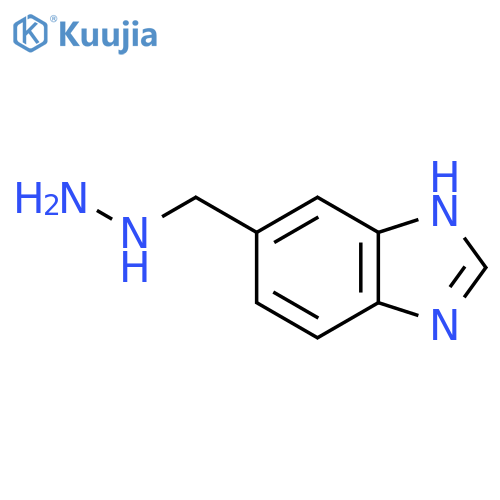Cas no 1894429-36-7 (5-(hydrazinylmethyl)-1H-1,3-benzodiazole)
5-(ヒドラジニルメチル)-1H-1,3-ベンゾジアゾールは、ベンゾジアゾール骨格にヒドラジン基を有する有機化合物です。この化合物は、医薬品中間体や有機合成のビルディングブロックとしての高い有用性を示します。特に、ヒドラジン基の反応性を活かした多様な誘導体合成が可能であり、抗がん剤や抗ウイルス剤などの生物活性化合物の開発において重要な役割を果たします。また、安定性に優れ、取り扱いが比較的容易である点も特徴です。その構造的特徴から、金属イオンとのキレート形成能も有しており、分析化学分野での応用も期待されています。

1894429-36-7 structure
商品名:5-(hydrazinylmethyl)-1H-1,3-benzodiazole
5-(hydrazinylmethyl)-1H-1,3-benzodiazole 化学的及び物理的性質
名前と識別子
-
- 5-(hydrazinylmethyl)-1H-1,3-benzodiazole
- 1894429-36-7
- EN300-1785444
-
- インチ: 1S/C8H10N4/c9-12-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5,12H,4,9H2,(H,10,11)
- InChIKey: GDEYIIGADMRGCM-UHFFFAOYSA-N
- ほほえんだ: N1C=NC2C=CC(CNN)=CC1=2
計算された属性
- せいみつぶんしりょう: 162.090546336g/mol
- どういたいしつりょう: 162.090546336g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 150
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 66.7Ų
5-(hydrazinylmethyl)-1H-1,3-benzodiazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1785444-0.1g |
5-(hydrazinylmethyl)-1H-1,3-benzodiazole |
1894429-36-7 | 0.1g |
$767.0 | 2023-09-19 | ||
| Enamine | EN300-1785444-0.5g |
5-(hydrazinylmethyl)-1H-1,3-benzodiazole |
1894429-36-7 | 0.5g |
$836.0 | 2023-09-19 | ||
| Enamine | EN300-1785444-1.0g |
5-(hydrazinylmethyl)-1H-1,3-benzodiazole |
1894429-36-7 | 1g |
$871.0 | 2023-06-03 | ||
| Enamine | EN300-1785444-1g |
5-(hydrazinylmethyl)-1H-1,3-benzodiazole |
1894429-36-7 | 1g |
$871.0 | 2023-09-19 | ||
| Enamine | EN300-1785444-10.0g |
5-(hydrazinylmethyl)-1H-1,3-benzodiazole |
1894429-36-7 | 10g |
$3746.0 | 2023-06-03 | ||
| Enamine | EN300-1785444-5.0g |
5-(hydrazinylmethyl)-1H-1,3-benzodiazole |
1894429-36-7 | 5g |
$2525.0 | 2023-06-03 | ||
| Enamine | EN300-1785444-0.05g |
5-(hydrazinylmethyl)-1H-1,3-benzodiazole |
1894429-36-7 | 0.05g |
$732.0 | 2023-09-19 | ||
| Enamine | EN300-1785444-0.25g |
5-(hydrazinylmethyl)-1H-1,3-benzodiazole |
1894429-36-7 | 0.25g |
$801.0 | 2023-09-19 | ||
| Enamine | EN300-1785444-5g |
5-(hydrazinylmethyl)-1H-1,3-benzodiazole |
1894429-36-7 | 5g |
$2525.0 | 2023-09-19 | ||
| Enamine | EN300-1785444-2.5g |
5-(hydrazinylmethyl)-1H-1,3-benzodiazole |
1894429-36-7 | 2.5g |
$1707.0 | 2023-09-19 |
5-(hydrazinylmethyl)-1H-1,3-benzodiazole 関連文献
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
1894429-36-7 (5-(hydrazinylmethyl)-1H-1,3-benzodiazole) 関連製品
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
